

Application Notes and Protocols: Studying Citrate Uptake in Hepatocytes Using PF-06649298

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Compound of Interest

Compound Name: PF-06649298

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Introduction

Citrate is a pivotal metabolic intermediate, central to the regulation of glycolysis, gluconeogenesis, and lipogenesis within hepatocytes.[1] The transport of extracellular citrate into these liver cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[2][3] Dysregulation of citrate transport is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making NaCT a compelling therapeutic target.[4][5]

PF-06649298 is a potent and selective inhibitor of NaCT, making it an invaluable tool for investigating the role of citrate uptake in hepatocyte metabolism and for the development of novel therapeutics.[5][6] These application notes provide detailed protocols and data for utilizing **PF-06649298** to study citrate transport in hepatocytes.

Mechanism of Action

PF-06649298 acts as an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[7] Its inhibitory potency is influenced by the concentration of citrate.[7] While some studies suggest a competitive inhibition mechanism, others point towards an allosteric mode of

action where the inhibitor's binding is dependent on the transporter's conformational state.[8][9]
Further kinetic studies are required to fully elucidate the precise mechanism.

Data Presentation

Table 1: In Vitro Efficacy of PF-06649298

Cell Type	Assay	Endpoint	PF-06649298 IC ₅₀	Reference
Human Hepatocytes	[¹⁴ C]-Citrate Uptake	Inhibition of Citrate Transport	16.2 μM	[6]
Mouse Hepatocytes	[¹⁴ C]-Citrate Uptake	Inhibition of Citrate Transport	4.5 μM	[6]
HEK293 cells expressing human NaCT	[¹⁴ C]-Citrate Uptake	Inhibition of Citrate Transport	408 nM	[6]
HEK293 cells expressing human NaDC1	[¹⁴ C]-Citrate Uptake	Inhibition of Citrate Transport	>100 μM	[6]
HEK293 cells expressing human NaDC3	[¹⁴ C]-Citrate Uptake	Inhibition of Citrate Transport	>100 μM	[6]

Table 2: Kinetic Parameters of Citrate Transport in Hepatocytes

Cell Type	Transporter	Substrate	K _m	V _{max}	Reference
HepG2 Cells	NaCT	Citrate	5.12 mM	106 nmol/mg protein/30 min	[7]
Human Hepatocytes (Primary)	SLC13A5	Citrate	~600 μM	Not Reported	[1][6]

Note: Definitive experimental data on the effect of **PF-06649298** on the K_m and V_{max} of citrate transport in hepatocytes is currently limited in publicly available literature.

Experimental Protocols

Protocol 1: Culturing Primary Human Hepatocytes for Transporter Studies

This protocol outlines the essential steps for thawing, plating, and maintaining primary human hepatocytes to ensure their suitability for citrate uptake assays.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)
- Hepatocyte Plating Medium (e.g., LifeNet Health's HHPM)
- Hepatocyte Culture Medium (e.g., LifeNet Health's HHCM)
- Collagen-coated cell culture plates (e.g., 24- or 48-well)
- Water bath at 37°C
- Sterile conical tubes (50 mL)
- Centrifuge
- Biological safety cabinet (BSC)
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Thawing:
 - Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains.

- Immediately transfer the contents to a 50 mL conical tube containing pre-warmed Hepatocyte Thawing Medium.
- Rinse the cryovial with thawing medium and add it to the conical tube to maximize cell recovery.
- Cell Washing:
 - Centrifuge the cell suspension at 100 x g for 8-10 minutes at room temperature.
 - Carefully aspirate the supernatant without disturbing the cell pellet.
 - Gently resuspend the cell pellet in pre-warmed Hepatocyte Plating Medium.
- Cell Counting and Seeding:
 - Perform a cell count and viability assessment using a suitable method (e.g., trypan blue exclusion).
 - Dilute the cell suspension to the desired seeding density in Hepatocyte Plating Medium.
 - Seed the cells onto collagen-coated plates. For a 24-well plate, a typical seeding density is 0.5×10^6 viable cells/well.
- Cell Attachment and Maintenance:
 - Incubate the plates in a CO₂ incubator at 37°C for 4-6 hours to allow for cell attachment.
 - After attachment, gently aspirate the plating medium and replace it with pre-warmed Hepatocyte Culture Medium.
 - Maintain the cells in culture, changing the medium every 24 hours, until they are ready for the uptake assay (typically 24-48 hours post-plating).

Protocol 2: [¹⁴C]-Citrate Uptake Assay in Primary Hepatocytes

This protocol describes how to measure the uptake of radiolabeled citrate in cultured primary hepatocytes and how to assess the inhibitory effect of **PF-06649298**.

Materials:

- Cultured primary hepatocytes (from Protocol 1)
- **PF-06649298**
- [^{14}C]-Citrate
- Unlabeled ("cold") citrate
- Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer (pH 7.4)
- Stop solution (ice-cold HBSS)
- Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
- Scintillation cocktail
- Scintillation counter
- Multi-well plates (matching the culture plates)
- Incubator at 37°C

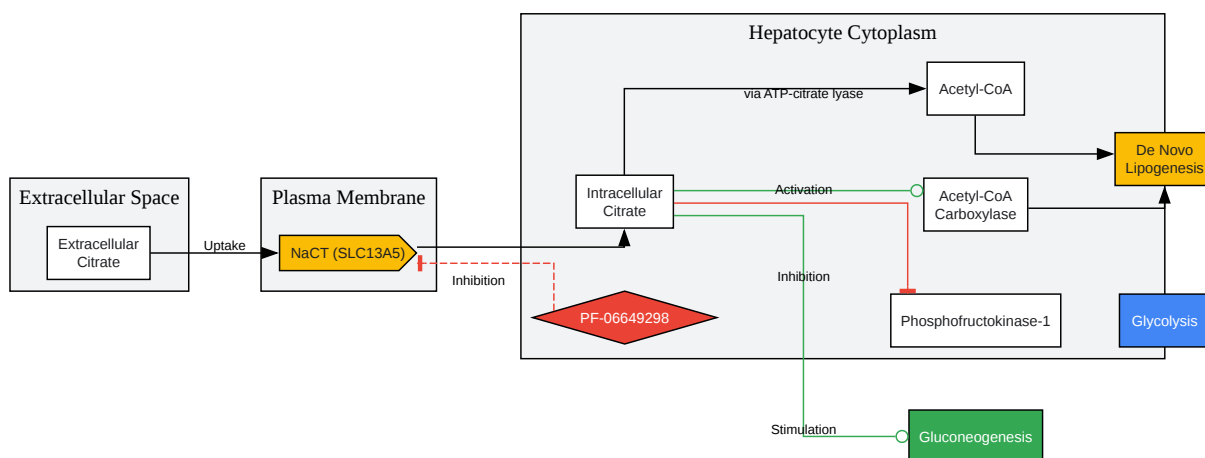
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **PF-06649298** in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells.
 - Prepare a working solution of [^{14}C]-citrate mixed with unlabeled citrate in HBSS to achieve the desired final citrate concentration and specific activity.
- Inhibition Assay:

- Aspirate the culture medium from the hepatocyte monolayer.
- Wash the cells twice with pre-warmed HBSS.
- Pre-incubate the cells with either vehicle control or different concentrations of **PF-06649298** in HBSS for a specified time (e.g., 15-30 minutes) at 37°C.
- Uptake Measurement:
 - Initiate the uptake by adding the [¹⁴C]-citrate working solution to each well.
 - Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- Stopping the Assay and Cell Lysis:
 - Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution.
 - Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
- Quantification:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).
 - Calculate the percentage of inhibition for each **PF-06649298** concentration relative to the vehicle control.

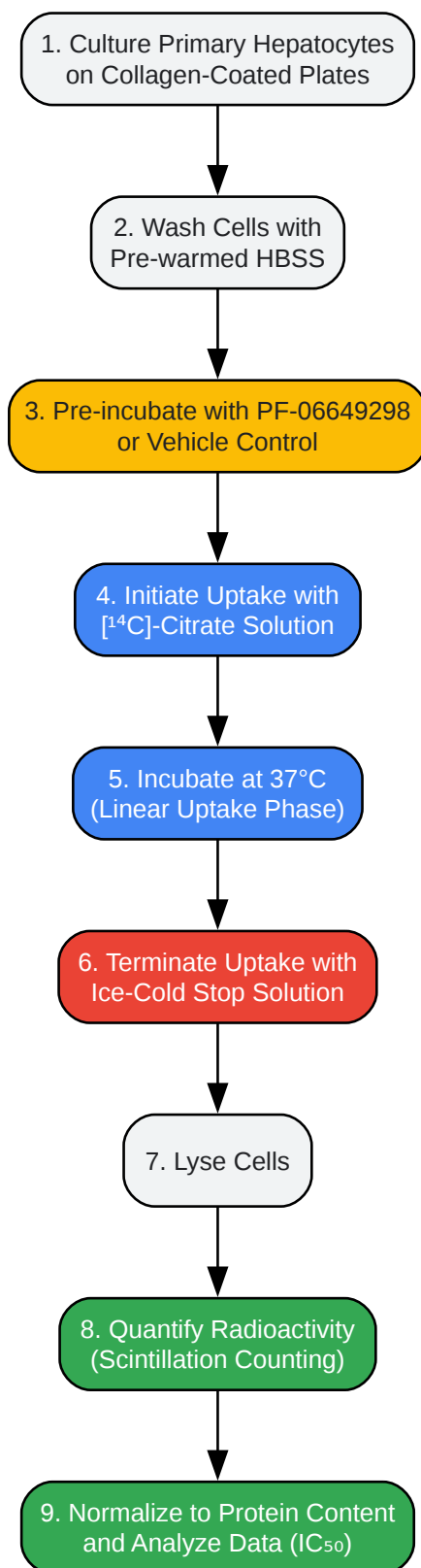
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations



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Caption: Signaling pathway of citrate uptake and its metabolic fate in hepatocytes.



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